BenchChemオンラインストアへようこそ!

Pentanoic acid, 2-bromo-, (R)-

Chiral procurement economics Enantiopure building block sourcing Cost-of-goods analysis for asymmetric synthesis

(R)-2-Bromopentanoic acid (CAS 42990-12-5; IUPAC: (2R)-2-bromopentanoic acid) is an enantiopure α-brominated C5 carboxylic acid (C₅H₉BrO₂, MW 181.03 g/mol) bearing a single stereogenic center at the α-carbon with defined (R)-absolute configuration. The compound belongs to the α-bromocarboxylic acid class, which serves as configurationally labile chiral building blocks for asymmetric heterocycle synthesis, pharmaceutical intermediate preparation, and enantioselective methodology development.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 42990-12-5
Cat. No. B3266606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoic acid, 2-bromo-, (R)-
CAS42990-12-5
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)Br
InChIInChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyWMFATTFQNRPXBQ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Bromopentanoic Acid (CAS 42990-12-5): Chiral α-Bromo C5 Building Block — Procurement & Differentiation Guide


(R)-2-Bromopentanoic acid (CAS 42990-12-5; IUPAC: (2R)-2-bromopentanoic acid) is an enantiopure α-brominated C5 carboxylic acid (C₅H₉BrO₂, MW 181.03 g/mol) bearing a single stereogenic center at the α-carbon with defined (R)-absolute configuration [1]. The compound belongs to the α-bromocarboxylic acid class, which serves as configurationally labile chiral building blocks for asymmetric heterocycle synthesis, pharmaceutical intermediate preparation, and enantioselective methodology development [2]. Its (S)-enantiomer (CAS 32835-74-8) and the racemic mixture (CAS 584-93-0) share identical molecular connectivity and bulk physicochemical properties — boiling point 132–135 °C, density 1.4750 g/cm³ at 20 °C — but differ fundamentally in stereochemical composition, with direct consequences for downstream synthetic utility and procurement economics [3].

Why Racemic or (S)-2-Bromopentanoic Acid Cannot Substitute for the (R)-Enantiomer in Stereochemically Demanding Applications


Substituting racemic 2-bromopentanoic acid or its (S)-enantiomer for the (R)-enantiomer introduces stereochemical ambiguity that propagates irreversibly through downstream synthetic sequences. When the racemate is coupled to a chiral partner — a chiral amine, alcohol, or catalyst — the reaction produces a diastereomeric product mixture rather than a single stereoisomer, complicating purification and reducing effective yield of the desired isomer by at minimum 50% [1]. More critically, α-bromoacid derivatives are configurationally labile under nucleophilic substitution conditions; dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) strategies can exploit this lability to generate enantioenriched products, but the stereochemical outcome depends entirely on the initial enantiomeric excess and the chiral environment [1]. Starting from a racemate in such processes yields, at best, an enantioenriched product whose maximum theoretical enantiomeric excess is determined by the chiral auxiliary or catalyst system employed — whereas starting from a single enantiomer with known configuration provides a defined stereochemical anchor point for reaction development and quality control. Quantitative evidence for the procurement and stereochemical implications of this choice is presented below [2].

Quantitative Differentiation Evidence: (R)-2-Bromopentanoic Acid vs. Racemic and (S)-Comparators


Procurement Cost per Gram: (R)-Enantiomer vs. Racemic 2-Bromopentanoic Acid

The (R)-enantiomer commands a substantial price premium over the racemic mixture, reflecting the added cost of enantioselective synthesis or chiral resolution. Enamine catalog pricing (via kuujia.com, dated 2023) lists (R)-2-bromopentanoic acid at $162 per 0.05 g (95% purity), equating to approximately $3,240 per gram at the smallest scale, with the 1 g unit priced at $699 [1]. In contrast, racemic 2-bromopentanoic acid (CAS 584-93-0, 98% purity) is available from Macklin at 48 RMB per 25 g (approximately $0.27/g at May 2026 exchange rates), with bulk pricing (500 g) at 645 RMB (~$90) [2]. The per-gram cost multiplier exceeds 12,000:1 for research-scale quantities. This differential is not attributable to chemical purity — both products are ≥95% chemically pure — but solely to the cost of establishing and verifying enantiomeric purity. Note: Direct per-gram comparison is limited by different packaging scales (50 mg research aliquot vs. 25 g bulk), but the order-of-magnitude gap is robust across all available price points.

Chiral procurement economics Enantiopure building block sourcing Cost-of-goods analysis for asymmetric synthesis

Supplier Ecosystem Density and Supply Chain Risk: (R)-Enantiomer vs. Racemate

The supplier landscape for (R)-2-bromopentanoic acid is substantially narrower than for its racemic counterpart. The (R)-enantiomer is offered by a limited set of specialized chiral compound vendors: Enamine (Cat. EN300-6986328, 95%) [1], ChemScene (Cat. CS-0539985) , AKSci (Cat. 8795EZ) , and Leyan (Cat. 1610646, 98%) . In contrast, racemic 2-bromopentanoic acid (CAS 584-93-0) is distributed by major global chemical suppliers including Sigma-Aldrich/Merck, TCI America, Thermo Fisher Scientific, Macklin, and numerous regional chemical distributors, with availability spanning research to bulk industrial scale. This supplier concentration for the (R)-enantiomer creates measurable supply chain risk: single-source dependency, longer lead times, limited batch-to-batch availability, and reduced price elasticity. The (S)-enantiomer (CAS 32835-74-8) shows a similarly constrained supplier profile [2].

Chiral chemical supply chain Single-enantiomer sourcing Vendor qualification for enantiopure compounds

Stereochemical Fidelity in Downstream Synthesis: Enantiopure vs. Racemic Starting Material

The stereochemical identity of the starting α-bromoacid directly determines the diastereomeric composition of products when reacting with chiral coupling partners. Masui et al. (2021) demonstrated the automated synthesis of 13 substituted 5-(hydroxymethyl)piperazin-2-ones using chiral α-bromocarboxylic acids and Garner's aldehyde as chiral building blocks [1]. In such sequences, an enantiopure (R)-α-bromoacid yields a single diastereomeric product (assuming stereospecific SN2 displacement with inversion), whereas a racemic α-bromoacid generates a 1:1 mixture of diastereomers that must be separated chromatographically. For a reaction with 90% chemical yield, using the racemate reduces the effective yield of the desired single stereoisomer to at most 45% before separation losses. The Lee and Park review (2025) further demonstrates that dynamic resolution strategies applied to enantiopure α-bromoacid derivatives can achieve enantiomeric excesses >88% in heterocyclic products, whereas the same strategies applied to racemic substrates are inherently capped at 50% theoretical maximum ee unless coupled with in situ racemization [2]. The configurational lability of α-bromoacid derivatives — a double-edged property — means that even enantiopure starting material can undergo partial racemization under certain nucleophilic substitution conditions, making starting enantiopurity a critical insurance factor rather than a guaranteed outcome [2].

Asymmetric synthesis Chiral building block Stereochemical purity control Diastereomeric ratio in pharmaceutical intermediates

Enantiomeric Purity Verification: Analytical Burden for Racemic vs. Pre-Certified Enantiopure Material

Procuring racemic 2-bromopentanoic acid for an application that ultimately requires enantiopure product shifts the burden of enantiomeric purity establishment from the supplier to the end user. The (R)-enantiomer as supplied (95–98% purity) carries a vendor-certified enantiomeric specification; the racemate carries no such certification. Establishing enantiomeric purity for an in-house resolved or dynamically resolved batch requires chiral HPLC or GC method development, reference standard qualification, and batch-release testing — an analytical investment estimated at 2–5 person-days for method development plus $50–200 per analytical run [1]. Souers et al. (1999) demonstrated a general method for preparing enantioenriched α-bromo acids from protected α-amino acids with yields of 54–86% and excellent enantiopurities confirmed by chiral HPLC or GC, but noted that each new substrate requires independent enantiopurity validation [2]. The specific optical rotation of enantiopure (R)-2-bromopentanoic acid — which would enable rapid polarimetric estimation of enantiomeric excess — is not publicly documented in authoritative non-vendor sources as of May 2026, eliminating the simplest orthogonal QC method . This analytical gap means that any laboratory substituting racemate for enantiopure material must either develop a chiral chromatographic method de novo or accept unquantified stereochemical risk in downstream products.

Enantiomeric excess determination Chiral HPLC method development Optical purity quality control cGMP intermediate specification

Procurement-Relevant Application Scenarios for (R)-2-Bromopentanoic Acid (CAS 42990-12-5)


Enantioselective Synthesis of Piperazinone and Heterocyclic Pharmaceutical Scaffolds

When synthesizing 5-(hydroxymethyl)piperazin-2-ones or related nitrogen heterocycles via the Masui et al. (2021) automated protocol, enantiopure (R)-2-bromopentanoic acid serves as the chiral α-bromoacid building block that defines the absolute configuration of the resulting heterocyclic product [1]. Substituting the racemate in this workflow would produce a 1:1 diastereomeric mixture requiring chromatographic separation, halving the effective yield of the desired stereoisomer. The automated ChemKonzert® methodology specifically requires enantiodefined α-bromoacids to achieve reproducible stereochemical outcomes, making pre-certified (R)-enantiomer procurement a prerequisite for protocol reproducibility [1].

Dynamic Kinetic Resolution Method Development Using Chiral Auxiliaries

The Lee and Park review (2025) identifies α-bromoacid derivatives as versatile substrates for dynamic kinetic resolution (DKR), dynamic thermodynamic resolution (DTR), and crystallization-induced dynamic resolution (CIDR) across eight chiral auxiliaries and fourteen heterocyclic scaffolds [2]. In DKR method development, starting with enantiopure (R)-2-bromopentanoic acid — rather than the racemate — enables the researcher to deconvolute the contributions of substrate chirality, auxiliary-induced diastereoselectivity, and dynamic equilibration kinetics. This is essential for mechanistic studies and for benchmarking new catalyst systems, where the maximum achievable enantiomeric excess must be referenced against a known enantiopure starting point rather than a racemic baseline [2].

Chiral Reference Standard for Enantiomeric Excess Method Qualification

For laboratories developing chiral HPLC or SFC methods to quantify enantiomeric excess in α-bromoacid derivatives, enantiopure (R)-2-bromopentanoic acid serves as the essential (+)- or (−)-reference standard for peak assignment and method calibration [3]. Without a certified enantiopure reference, chromatographic peak identity (R vs. S) cannot be empirically assigned from retention time alone, and the limit of quantification for the minor enantiomer cannot be validated. This application directly leverages the compound's defined absolute configuration — a property absent from the racemate and inverted in the (S)-enantiomer — and is independent of any specific downstream synthetic use [3].

Medicinal Chemistry SAR Exploration Requiring Stereochemically Pure Compound Libraries

In structure-activity relationship (SAR) campaigns where α-bromoacid-derived analogs are screened against biological targets, the use of racemic 2-bromopentanoic acid introduces a confounding variable: any observed biological activity cannot be unambiguously assigned to the (R)- or (S)-enantiomer without subsequent resolution and retesting [2]. Procurement of enantiopure (R)-2-bromopentanoic acid at the library synthesis stage eliminates this ambiguity and avoids the cost of retroactive chiral separation — estimated at $200–1,000 per compound for preparative chiral chromatography — thereby reducing the total cost per data point in the SAR matrix [2].

Quote Request

Request a Quote for Pentanoic acid, 2-bromo-, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.